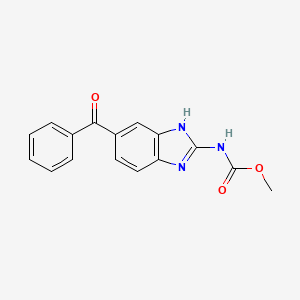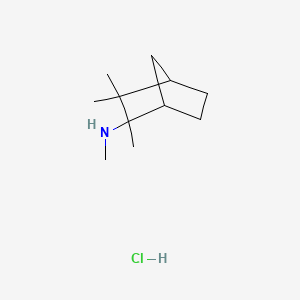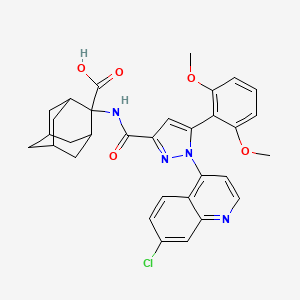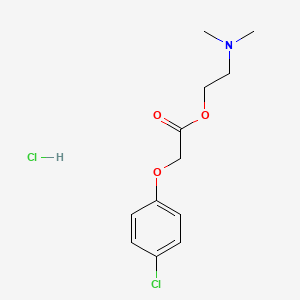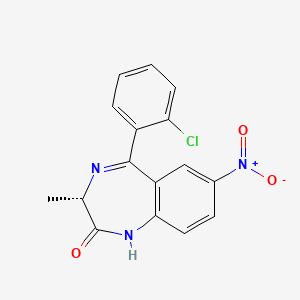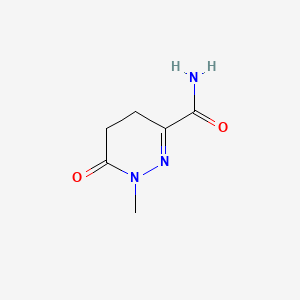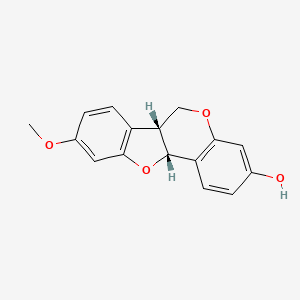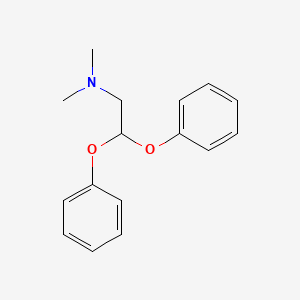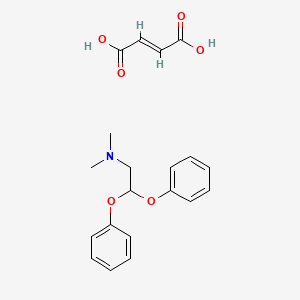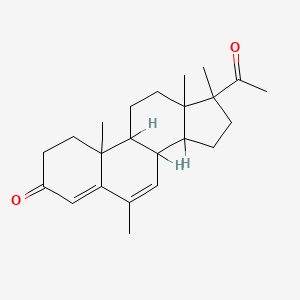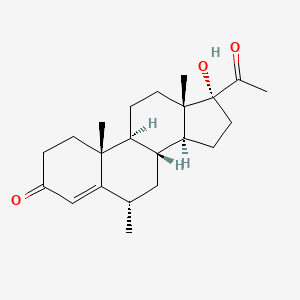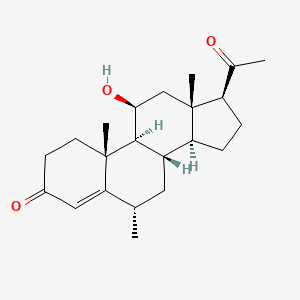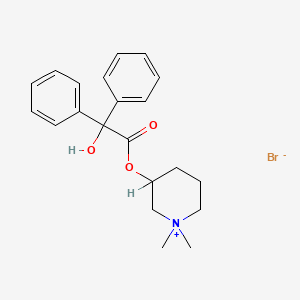
Mepenzolate bromide
Overview
Description
Mepenzolate bromide is a quaternary ammonium compound that acts as a muscarinic receptor antagonist. It is primarily used to reduce gastric acid and pepsin secretion and to suppress spontaneous contractions of the colon. This compound is often utilized in the treatment of gastrointestinal disorders, such as peptic ulcers and irritable bowel syndrome .
Mechanism of Action
Target of Action
Mepenzolate bromide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors play a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation.
Mode of Action
This compound is a post-ganglionic parasympathetic inhibitor . It specifically antagonizes muscarinic receptors, leading to a decrease in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon .
Biochemical Pathways
The antagonism of muscarinic receptors by this compound leads to a decrease in the activity of the parasympathetic nervous system. This results in diminished gastric acid and pepsin secretion, which are part of the digestive process, and suppression of spontaneous contractions of the colon, which are involved in the movement of food and waste through the digestive system .
Pharmacokinetics
The absorption of this compound is relatively low when administered orally . Between 3 and 22% of an orally administered dose is excreted in the urine over a 5-day period, with the majority of the radioactivity appearing on Day 1 . This suggests that the compound has a relatively short half-life and is rapidly cleared from the body.
Result of Action
The primary result of this compound’s action is the reduction of gastric acid and pepsin secretion and the suppression of spontaneous contractions of the colon . This can help to alleviate symptoms in conditions where these processes are overactive, such as peptic ulcer disease .
Biochemical Analysis
Biochemical Properties
Mepenzolate Bromide specifically antagonizes muscarinic receptors . This interaction leads to decreases in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon .
Cellular Effects
This compound has been found to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . It also suppresses elastase-induced pulmonary inflammatory responses .
Molecular Mechanism
The mechanism of action of this compound is as a post-ganglionic parasympathetic inhibitor . It specifically antagonizes muscarinic receptors, leading to its effects on gastric acid and pepsin secretion, and suppression of spontaneous contractions of the colon .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . The effects of this compound were observed to be more pronounced when administered via the intratracheal route compared to oral administration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease the severity of elastase-induced pulmonary emphysema and respiratory dysfunction . The effects were observed to be dose-dependent, with a higher dose required for oral administration compared to intratracheal administration .
Metabolic Pathways
It is known that it specifically antagonizes muscarinic receptors, which play a role in various metabolic processes .
Transport and Distribution
It is known that it specifically antagonizes muscarinic receptors, which could influence its distribution within cells .
Subcellular Localization
Given its role as a muscarinic receptor antagonist, it is likely to be localized at the cell membrane where these receptors are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mepenzolate bromide can be synthesized through the esterification of 3-hydroxy-1,1-dimethylpiperidinium bromide with 2,2-diphenylacetic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the careful control of temperature, pH, and reaction time to optimize the esterification reaction. The final product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Mepenzolate bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bond .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis Reactions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Substitution Reactions: Products include substituted piperidinium compounds.
Hydrolysis Reactions: Products include 3-hydroxy-1,1-dimethylpiperidinium bromide and 2,2-diphenylacetic acid.
Scientific Research Applications
Mepenzolate bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: Studied for its effects on muscarinic receptors and its role in modulating gastrointestinal motility.
Medicine: Investigated for its potential therapeutic effects in treating chronic obstructive pulmonary disease (COPD) and diabetic wound healing due to its anti-inflammatory and bronchodilatory properties
Industry: Utilized in the formulation of pharmaceuticals for gastrointestinal disorders.
Comparison with Similar Compounds
Glycopyrronium bromide: Another muscarinic receptor antagonist used for its bronchodilatory effects.
Aclidinium bromide: A long-acting muscarinic antagonist used in the treatment of COPD.
Atropine: A muscarinic antagonist used to treat bradycardia and as a pre-anesthetic agent.
Uniqueness of Mepenzolate Bromide: this compound is unique due to its specific combination of gastrointestinal and bronchodilatory effects. Unlike other muscarinic antagonists, it has been shown to have significant anti-inflammatory properties, making it a potential therapeutic agent for conditions such as COPD and diabetic wound healing .
Properties
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRNZNSGDSFFIR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25990-43-6 (Parent) | |
| Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023252 | |
| Record name | Mepenzolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>63.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76-90-4 | |
| Record name | Mepenzolate bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEPENZOLATE BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MEPENZOLATE BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mepenzolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepenzolate bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPENZOLATE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8D32IX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


